molecular formula C36H36N2O5 B1221359 Tiliacorinine CAS No. 27073-73-0

Tiliacorinine

Cat. No. B1221359
CAS RN: 27073-73-0
M. Wt: 576.7 g/mol
InChI Key: DQIJJKSVYLLDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiliacorinine is a major alkaloid isolated from a tropical plant . It has been demonstrated to have significant antitumor activity, particularly on human Cholangiocarcinoma (CCA) cell lines .


Synthesis Analysis

The incorporation of various compounds into tiliacorinine has been studied, demonstrating the specific utilization of N-methylcoclaurine . Biosynthetic experiments established that tiliacorinine has the SS-configuration at both centres .


Molecular Structure Analysis

Tiliacorinine has a molecular formula of C36H36N2O5 . Its average mass is 576.681 Da and its monoisotopic mass is 576.262451 Da .


Chemical Reactions Analysis

The evidence shows that both ‘halves’ of these bases are derived from N-methylcoclaurine . The O-methyl function from one of the N-methylcoclaurine units is lost in the biotransformation into tiliacorine and tiliacorinine .


Physical And Chemical Properties Analysis

Tiliacorinine has a molecular formula of C36H36N2O5, an average mass of 576.681 Da, and a monoisotopic mass of 576.262451 Da .

Future Directions

Tiliacorinine has shown promising results in the treatment of Cholangiocarcinoma (CCA), a fatal cancer with poor prognosis . It may be an effective agent for CCA treatment . Further investigation in the lab and potentially in the clinic is merited .

properties

CAS RN

27073-73-0

Product Name

Tiliacorinine

Molecular Formula

C36H36N2O5

Molecular Weight

576.7 g/mol

IUPAC Name

16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3

InChI Key

DQIJJKSVYLLDQW-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

synonyms

tiliacorinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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